Comprehensive Technical Guide on 1-(Dimethoxymethyl)-2,3-dimethoxybenzene: Structural Analysis, Molecular Weight, and Analytical Profiling
Comprehensive Technical Guide on 1-(Dimethoxymethyl)-2,3-dimethoxybenzene: Structural Analysis, Molecular Weight, and Analytical Profiling
Executive Summary
In the landscape of complex active pharmaceutical ingredient (API) synthesis, the control of reactive functional groups is paramount. 1-(Dimethoxymethyl)-2,3-dimethoxybenzene —commonly known as 2,3-dimethoxybenzaldehyde dimethyl acetal—serves a dual role in modern medicinal chemistry. It is both a critical synthetically protected building block and a heavily monitored process impurity, specifically designated as Nintedanib Impurity 67 in the manufacturing of the blockbuster tyrosine kinase inhibitor, Nintedanib [1].
This technical whitepaper provides an in-depth analysis of its chemical structure, precise molecular weight calculations, mechanistic role in synthesis, and self-validating analytical protocols required for its detection in drug development workflows.
Chemical Identity and Structural Elucidation
1-(Dimethoxymethyl)-2,3-dimethoxybenzene is an acetal derivative. Its core architecture consists of a benzene ring functionalized with two methoxy groups at the ortho and meta positions relative to a dimethoxymethyl moiety at position 1. This specific arrangement renders the aromatic ring highly electron-rich, while the acetal group acts as a masked aldehyde.
Table 1: Physicochemical and Structural Properties
| Property | Value / Identifier |
| IUPAC Name | 1-(Dimethoxymethyl)-2,3-dimethoxybenzene |
| Common Synonyms | 2,3-Dimethoxybenzaldehyde dimethyl acetal; Nintedanib Impurity 67 |
| CAS Registry Number | 59276-32-3 |
| Molecular Formula | C₁₁H₁₆O₄ |
| Molecular Weight | 212.24 g/mol |
| Exact Mass (Monoisotopic) | 212.105 Da |
| Topological Polar Surface Area (TPSA) | 36.9 Ų |
Molecular Weight & Mass Spectrometry Profiling
For precise analytical detection, understanding the exact isotopic composition and molecular weight calculation is critical. The molecular weight of 212.24 g/mol is derived from its atomic constituents:
-
Carbon (C₁₁): 11 × 12.011 g/mol = 132.121 g/mol
-
Hydrogen (H₁₆): 16 × 1.008 g/mol = 16.128 g/mol
-
Oxygen (O₄): 4 × 15.999 g/mol = 63.996 g/mol
-
Total: 212.245 g/mol (Standardized to 212.24 g/mol )
Under positive Electrospray Ionization (ESI+), the molecule exhibits predictable fragmentation. The acetal group is highly susceptible to in-source fragmentation. The loss of a methoxy radical or methanol molecule rapidly generates a highly stable, resonance-stabilized oxocarbenium ion .
Table 2: Mass Spectrometry (ESI+) Parameters
| Parameter | Value / Assignment |
| Precursor Ion [M+H]⁺ | m/z 213.1 |
| Sodium Adduct [M+Na]⁺ | m/z 235.1 |
| Primary Product Ion (Quantifier) | m/z 181.1 ([M - CH₃OH]⁺ oxocarbenium ion) |
| Collision Energy (CE) | 15 - 20 eV |
Mechanistic Role in Synthetic Chemistry
Aldehydes are highly electrophilic and prone to unwanted nucleophilic attacks (e.g., from Grignard reagents, amines, or reducing agents) during multi-step API synthesis [2]. To prevent this, 2,3-dimethoxybenzaldehyde is converted into 1-(Dimethoxymethyl)-2,3-dimethoxybenzene.
The Causality of Acetalization: The reaction utilizes methanol and an acid catalyst (often p-toluenesulfonic acid) or trimethyl orthoformate. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and allowing methanol to attack, forming a hemiacetal. Subsequent protonation of the hydroxyl group leads to the elimination of water, forming a highly reactive oxocarbenium ion. A second methanol molecule attacks this intermediate, yielding the stable dimethyl acetal. This transformation acts as a "thermodynamic sink," protecting the carbon center from basic and nucleophilic conditions while remaining easily reversible under aqueous acidic conditions [3].
Fig 1: Acid-catalyzed acetalization mechanism forming the dimethyl acetal.
Role as a Pharmaceutical Impurity (Nintedanib Impurity 67)
Nintedanib is a potent triple angiokinase inhibitor targeting VEGFR, FGFR, and PDGFR [4]. During the synthesis of Nintedanib analogs or via specific generic manufacturing routes, 2,3-dimethoxybenzaldehyde derivatives may be utilized. If the acetal protecting group is not fully cleaved during the final acidic deprotection steps, or if the API is exposed to methanolic solvents under mildly acidic conditions during crystallization, 1-(Dimethoxymethyl)-2,3-dimethoxybenzene can form or persist. As Nintedanib Impurity 67 , its presence must be strictly quantified to adhere to ICH Q3A guidelines for API purity.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal checks to guarantee reproducibility and accuracy.
Protocol A: Synthesis of the Acetal Standard
Purpose: To generate a high-purity reference standard of 1-(Dimethoxymethyl)-2,3-dimethoxybenzene.
-
Reaction Setup: In a round-bottom flask, dissolve 10 mmol of 2,3-dimethoxybenzaldehyde in 20 mL of anhydrous methanol. Add 12 mmol of trimethyl orthoformate (acts as a water scavenger to drive the equilibrium) and 0.1 mmol of p-toluenesulfonic acid (p-TsOH).
-
Reflux & Monitoring: Heat the mixture to reflux (65°C) for 2 hours.
-
Self-Validation Check: Monitor via Thin Layer Chromatography (TLC). Use a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain. The starting aldehyde will form a bright orange spot; the newly formed acetal will not react with DNPH unless heated, confirming the successful masking of the carbonyl.
-
-
Quenching (Causality): Cool to room temperature and add 5 mL of saturated aqueous NaHCO₃. Causality: The base neutralizes the p-TsOH catalyst. If the acid is not neutralized before aqueous workup, the excess water will immediately drive the equilibrium backward, hydrolyzing the acetal back to the aldehyde.
-
Extraction & Purification: Extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure acetal.
Protocol B: LC-MS/MS Detection of Impurity 67 in API
Purpose: Trace-level quantification of the acetal impurity in a Nintedanib API batch.
-
System Suitability Test (SST): Before running samples, inject a solvent blank (Acetonitrile/Water) to verify zero column carryover. Follow this with a known standard injection of Impurity 67 (10 ng/mL). Validation: The run is only valid if the standard yields a Signal-to-Noise (S/N) ratio > 10 and a retention time relative standard deviation (RSD) of < 2.0%.
-
Sample Preparation: Dissolve 10 mg of the Nintedanib API in 10 mL of 50:50 Acetonitrile/Water.
-
Chromatographic Separation:
-
Column: C18 Reverse-Phase (e.g., 50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: Gradient elution using Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B). Causality: Formic acid provides the necessary protons to ensure efficient positive electrospray ionization (ESI+) of the acetal, drastically enhancing the [M+H]⁺ signal.
-
-
Mass Spectrometry Detection: Operate the triple quadrupole MS in Multiple Reaction Monitoring (MRM) mode. Target the specific transition of m/z 213.1 → 181.1.
Fig 2: LC-MS/MS analytical workflow for the trace detection of Impurity 67.
Conclusion
1-(Dimethoxymethyl)-2,3-dimethoxybenzene (MW: 212.24 g/mol ) is a structurally simple yet highly significant compound in pharmaceutical chemistry. Whether utilized intentionally as a robust protective group to navigate complex synthetic routes, or monitored rigorously as Nintedanib Impurity 67, mastering its chemical behavior, thermodynamic stability, and mass spectrometric fragmentation is essential for scientists driving modern drug development and quality assurance.
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. Retrieved from[Link]
-
Roth, G. J., Heckel, A., Colbatzky, F., Handschuh, S., Kley, J., Lehmann-Lintz, T., Lotz, R., Tontsch-Grunt, U., Walter, R., & Hilberg, F. (2009). Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). Journal of Medicinal Chemistry, 52(14), 4466-4480. Retrieved from[Link]
